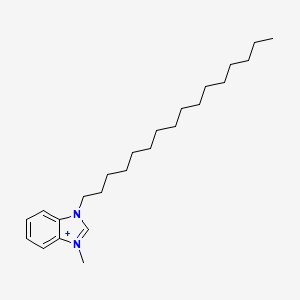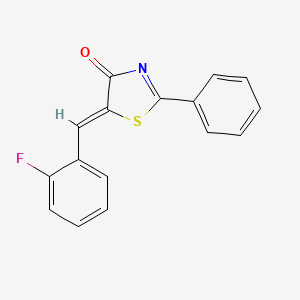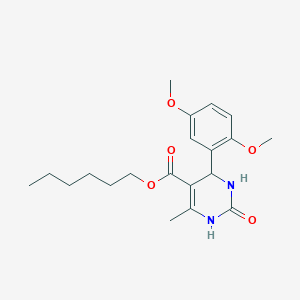
1-hexadecyl-3-methyl-1H-3,1-benzimidazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexadecyl-1-methyl-1H-1,3-benzodiazol-3-ium is a chemical compound known for its unique structure and properties It belongs to the class of benzodiazolium salts, which are characterized by a benzodiazole ring system with a positive charge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexadecyl-1-methyl-1H-1,3-benzodiazol-3-ium typically involves the alkylation of 1-methyl-1H-1,3-benzodiazole with a long-chain alkyl halide, such as hexadecyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete alkylation.
Industrial Production Methods
On an industrial scale, the production of 3-hexadecyl-1-methyl-1H-1,3-benzodiazol-3-ium may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Hexadecyl-1-methyl-1H-1,3-benzodiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, in an aprotic solvent.
Major Products Formed
Oxidation: Oxidized benzodiazolium derivatives.
Reduction: Reduced benzodiazolium derivatives.
Substitution: Substituted benzodiazolium compounds with various functional groups.
科学的研究の応用
3-Hexadecyl-1-methyl-1H-1,3-benzodiazol-3-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and ionic liquids, which have applications in various industrial processes.
作用機序
The mechanism of action of 3-hexadecyl-1-methyl-1H-1,3-benzodiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their permeability and affecting the function of membrane-bound proteins. Additionally, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial and antifungal effects.
類似化合物との比較
Similar Compounds
1-Hexadecyl-3-methylimidazolium bromide: Similar in structure but contains an imidazole ring instead of a benzodiazole ring.
1-Hexadecyl-3-methyl-3H-benzimidazol-1-ium bromide: Contains a benzimidazole ring, differing in the position of the nitrogen atoms.
Uniqueness
3-Hexadecyl-1-methyl-1H-1,3-benzodiazol-3-ium is unique due to its specific benzodiazole ring system, which imparts distinct chemical and biological properties. Its long alkyl chain enhances its lipophilicity, making it suitable for applications involving interactions with lipid membranes and hydrophobic environments.
特性
分子式 |
C24H41N2+ |
|---|---|
分子量 |
357.6 g/mol |
IUPAC名 |
1-hexadecyl-3-methylbenzimidazol-3-ium |
InChI |
InChI=1S/C24H41N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-26-22-25(2)23-19-16-17-20-24(23)26/h16-17,19-20,22H,3-15,18,21H2,1-2H3/q+1 |
InChIキー |
WGHPBVDVOAOHLD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN1C=[N+](C2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705544.png)
![3-methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl acetate](/img/structure/B11705556.png)
![Pentyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11705560.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705566.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11705572.png)
![9-[4-(diethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11705586.png)

![N-{6-[(chloroacetyl)amino]hexyl}-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11705596.png)
![N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11705601.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide](/img/structure/B11705618.png)
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705630.png)


